Pyrrolo[3,2-c]quinoline-1-carboxylate
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Overview
Description
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes a pyrroloquinoline core. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline. This step is typically carried out under mild conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced pyrroloquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: N-substituted pyrroloquinoline derivatives.
Scientific Research Applications
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline: This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group.
Pyrroloquinoline: A simpler analog without the Boc protecting group, used in similar applications but with different reactivity.
Quinoline Derivatives: Compounds with a similar core structure but different substituents, used in various chemical and biological applications.
Uniqueness
The uniqueness of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline lies in its stereochemistry and the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVGWVSYJMHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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